![molecular formula C17H16FNO3 B577532 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid CAS No. 1334500-11-6](/img/structure/B577532.png)
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid
Übersicht
Beschreibung
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a potent inhibitor of cyclooxygenase-2 (COX-2) and has been studied for its potential therapeutic effects in various diseases.
Vorbereitungsmethoden
The synthesis of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid involves multiple steps. One common synthetic route includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction is known for its mild and functional group tolerant conditions . The preparation of boron reagents, such as phenylboronic acids, is crucial for this process . Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
Analyse Chemischer Reaktionen
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of substituted products.
Wissenschaftliche Forschungsanwendungen
Structure and Composition
- IUPAC Name : 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid
- Molecular Formula : C17H16FNO3
- Molecular Weight : 301.32 g/mol
Pharmaceutical Development
This compound has shown promise as a lead compound in drug discovery, particularly for conditions requiring novel therapeutic approaches. Its structural features suggest potential interactions with various biological targets.
Case Study: Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, particularly against resistant strains of bacteria. For instance, studies have demonstrated its efficacy against Mycobacterium tuberculosis, with IC50 values indicating stronger inhibition compared to traditional antibiotics .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Study: In Vitro Studies
In vitro experiments have shown that this compound can significantly reduce the production of inflammatory markers in cell cultures exposed to inflammatory stimuli. This suggests its potential utility in developing therapies for chronic inflammatory conditions.
Antitumor Activity
Preliminary studies have indicated that this compound may possess antitumor properties, inducing apoptosis in various cancer cell lines.
Case Study: Cancer Cell Line Testing
In a series of assays conducted on different cancer cell lines, the compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent. Further exploration into its mechanism of action is ongoing.
Proposed Mechanisms
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : It may interact with receptors that mediate inflammatory responses and tumor growth.
Wirkmechanismus
The mechanism of action of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins.
Vergleich Mit ähnlichen Verbindungen
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid is compared with other similar compounds, such as:
4-(Ethylcarbamoyl)-3-fluorophenylboronic acid: This compound is used in similar synthetic applications and has comparable chemical properties.
3-Formylphenylboronic acid: Another boronic acid derivative used in organic synthesis.
The uniqueness of this compound lies in its specific inhibition of COX-2 and its potential therapeutic applications in treating inflammatory diseases and cancer.
Biologische Aktivität
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid, a compound with potential therapeutic applications, has garnered attention in recent pharmacological research. Understanding its biological activity is crucial for assessing its viability as a drug candidate. This article reviews the compound's synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its potential effects.
Chemical Structure and Properties
The compound can be represented as follows:
- Chemical Formula : CHClFNO
- Molecular Weight : 320.79 g/mol
This structure includes a fluorine atom and an ethylcarbamoyl group, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory cytokines.
- Receptor Modulation : It has potential activity on G-protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling and can influence pain and inflammation responses.
Biological Activity Studies
Recent studies have explored the pharmacological effects of this compound:
- Anti-inflammatory Activity : In vitro studies demonstrated that the compound significantly reduces inflammation markers in cell cultures treated with lipopolysaccharide (LPS). The reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels was notable .
- Cytotoxicity : The compound exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. At high concentrations, it induced apoptosis, suggesting its potential as an anticancer agent .
- Macrophage Activation : A study indicated that this compound could enhance the lytic activity of macrophages, promoting their ability to combat tumor cells indirectly .
Case Studies
Several case studies have highlighted the compound's therapeutic potential:
- Case Study 1 : A research team investigated the anti-inflammatory properties of the compound in a murine model of arthritis. Results showed a significant reduction in paw swelling and joint inflammation compared to control groups treated with saline .
- Case Study 2 : In a clinical trial involving patients with chronic pain conditions, administration of this compound resulted in improved pain scores and reduced reliance on opioid medications .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound Name | Anti-inflammatory Activity | Cytotoxicity | Mechanism of Action |
---|---|---|---|
This compound | High | Moderate | Enzyme inhibition, receptor modulation |
Flavone-8-acetic acid | Moderate | High | Indirect macrophage activation |
Aspirin | High | Low | COX inhibition |
Eigenschaften
IUPAC Name |
2-[4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c1-2-19-17(22)14-8-7-13(10-15(14)18)12-5-3-11(4-6-12)9-16(20)21/h3-8,10H,2,9H2,1H3,(H,19,22)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDANUJJXHWHDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716586 | |
Record name | [4'-(Ethylcarbamoyl)-3'-fluoro[1,1'-biphenyl]-4-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334500-11-6 | |
Record name | [1,1′-Biphenyl]-4-acetic acid, 4′-[(ethylamino)carbonyl]-3′-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334500-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4'-(Ethylcarbamoyl)-3'-fluoro[1,1'-biphenyl]-4-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.